molecular formula C16H18ClNO B1283559 1-(Benzhydrylamino)-3-chloropropan-2-ol CAS No. 63477-43-0

1-(Benzhydrylamino)-3-chloropropan-2-ol

Cat. No. B1283559
CAS RN: 63477-43-0
M. Wt: 275.77 g/mol
InChI Key: PHDKURQHOBPQTI-UHFFFAOYSA-N
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Description

1-(Benzhydrylamino)-3-chloropropan-2-ol, also known as 1-benzhydryl-3-chloropropan-2-ol or BCP, is an important organic compound and a versatile building block for organic synthesis. BCP is used in the synthesis of a wide range of compounds, including pharmaceuticals, agrochemicals, and polymers. BCP is also used in the production of polymers and polysaccharides, and as a catalyst in organic reactions. Its unique structure and reactivity make it an attractive target for research and development.

Scientific Research Applications

    Synthesis of Primary Amines

    • Field : Organic Chemistry
    • Application : Benzhydrylamine is used as a valuable ammonia synthon for the synthesis of primary amines . It can convert aldehydes, ketones, alkyl toluene-p-sulfonates, and halides into the corresponding primary amines .
    • Method : The exact method of application or experimental procedures are not specified in the source .
    • Results : The conversion yields are reported to be moderate to excellent, depending on the coupling partners .

    Synthesis of Imidazoles

    • Field : Organic & Biomolecular Chemistry
    • Application : Imidazoles are an important heterocyclic structural motif in functional molecules and are utilized in a diverse range of applications . The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance .
    • Method : The exact method of application or experimental procedures are not specified in the source .
    • Results : The review highlights the recent advances (2018-present) in the regiocontrolled synthesis of substituted imidazoles .

properties

IUPAC Name

1-(benzhydrylamino)-3-chloropropan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClNO/c17-11-15(19)12-18-16(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,15-16,18-19H,11-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHDKURQHOBPQTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)NCC(CCl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60567104
Record name 1-Chloro-3-[(diphenylmethyl)amino]propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60567104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Benzhydrylamino)-3-chloropropan-2-ol

CAS RN

63477-43-0
Record name 1-Chloro-3-[(diphenylmethyl)amino]propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60567104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2-(Chloromethyl)oxirane (92 g, 1 mol) was added dropwise to a solution of diphenyl-methanamine (183 g, 1 mol) in CH3OH (1 L) at 0° C. then the mixture was stirred at r.t. overnight. The mixture was then concentrated in vacuo to give the title compound (201 g, 73%) which was used in next step without further purification.
Quantity
92 g
Type
reactant
Reaction Step One
Quantity
183 g
Type
reactant
Reaction Step One
Name
Quantity
1 L
Type
solvent
Reaction Step One
Yield
73%

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